

The Alkaloid Carpaine: A Technical Guide to its Discovery, Isolation, and Biological Activity

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Compound of Interest

Compound Name: *Carpaine*

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Executive Summary

Carpaine, a macrocyclic piperidine alkaloid, is a prominent bioactive compound found in the leaves of the *Carica papaya* plant. Historically recognized for its cardiotonic effects, recent research has unveiled a broader spectrum of pharmacological activities, including anti-inflammatory, antimalarial, and cardioprotective properties. This technical guide provides a comprehensive overview of the discovery and isolation of **carpaine**, detailing historical milestones and modern experimental protocols. It presents quantitative data in structured tables for comparative analysis and includes detailed methodologies for key experiments. Furthermore, this guide visualizes complex experimental workflows and biological signaling pathways using Graphviz diagrams, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Historical Context

The journey of **carpaine** research began in 1890 when M. Greshoff first isolated the alkaloid from the leaves of *Carica papaya*.^{[1][2]} Following its discovery, early structural elucidation studies were undertaken by scientists such as van Rijn and Barger.^[3] Initial estimations of its chemical formula were later refined, and through extensive degradation studies, G. Barger and colleagues made significant strides in understanding its chemical nature in the 1930s.^[3] It was eventually determined that **carpaine** is a large 26-membered cyclic diester, or dilactone, with

the empirical formula $C_{28}H_{50}N_2O_4$.^[3] This foundational work paved the way for contemporary research into its pharmacological potential.

Physicochemical Properties

Carpaine presents as a pale-yellow, needle-like crystalline solid.^[4] Its solubility is pH-dependent, being more soluble in acidic conditions compared to alkaline environments.^{[1][4]}

Property	Value	Reference
Molecular Formula	$C_{28}H_{50}N_2O_4$	^[5]
Molar Mass	478.70 g/mol	^[5]
Melting Point	119-121 °C	^[4]
Solubility in Water	Practically insoluble (48.12 µg/ml)	^[1]
Solubility in Acidic pH	35.12 µg/ml	^[1]
Solubility in Alkaline pH	18.55 µg/ml	^[1]
UV λ_{max} in Methanol	227.20 nm	^[1]

Experimental Protocols for Isolation and Analysis

The isolation and quantification of **carpaine** from *Carica papaya* leaves involve a multi-step process, from extraction to purification and characterization. Various methods have been developed, each with its own efficiency and scalability.

Extraction Methodologies

Several techniques have been employed for the extraction of **carpaine**, with acid-base extraction being a common and effective approach. More recent methods like microwave-assisted extraction (MAE) have also been shown to be efficient.

3.1.1. Acid-Base Extraction Protocol

This method leverages the pH-dependent solubility of **carpaine** to separate it from other plant constituents.

- **Maceration:** Macerate 1 kg of dried, powdered Carica papaya leaves in 3 L of an ethanol/water/HCl (89:10:1 v/v/v) solvent mixture for 24 hours at room temperature. Repeat the maceration four times with a fresh solvent mixture.[\[4\]](#)[\[6\]](#)
- **Filtration and Concentration:** Filter the resulting extract and concentrate it using a rotary evaporator at a temperature not exceeding 50°C.[\[2\]](#)
- **Acidification:** Dissolve the residue in a 2% HCl solution to protonate the **carpaine**, making it water-soluble.[\[4\]](#)
- **Defatting:** Extract the acidic solution with a nonpolar solvent like n-hexane to remove lipids and other non-polar compounds.[\[4\]](#)
- **Basification:** Adjust the pH of the aqueous layer to approximately 11 with a base (e.g., ammonium hydroxide) to deprotonate the **carpaine**, rendering it less polar.[\[4\]](#)
- **Solvent Extraction:** Extract the basified solution with a nonpolar solvent such as chloroform. The deprotonated **carpaine** will partition into the organic layer.[\[7\]](#)
- **Concentration:** Evaporate the chloroform to yield the crude **carpaine** extract.[\[7\]](#)

3.1.2. Microwave-Assisted Extraction (MAE) Protocol

MAE offers a more rapid extraction process compared to conventional methods.

- **Sample Preparation:** Mix 20 g of powdered papaya leaves with a solvent mixture of methanol, glacial acetic acid, and water (180:2:1.6 v/v/v).[\[1\]](#)
- **Microwave Irradiation:** Place the mixture in a microwave extraction flask and irradiate for 6 minutes at 140 watts (70°C).[\[1\]](#)
- **Concentration:** Concentrate the resulting extract on an electric water bath to obtain the crude extract.[\[1\]](#)

Purification by Column Chromatography

Crude **carpaine** extracts are purified using silica gel column chromatography.

- **Column Packing:** Prepare a slurry of silica gel (60-120 mesh) in hexane and pour it into a glass column to create the stationary phase.
- **Sample Loading:** Dissolve the crude **carpaine** extract in a minimal amount of chloroform and load it onto the top of the silica gel column.^[2]
- **Elution:** Elute the column with a mobile phase gradient. A common system involves a gradient of dichloromethane and methanol, starting with a higher proportion of the less polar solvent (e.g., 100% dichloromethane) and gradually increasing the polarity with methanol (e.g., up to a ratio of 80:20 v/v dichloromethane:methanol).^[8] Another effective mobile phase is a mixture of methanol and chloroform (5:95 v/v).^[2]
- **Fraction Collection:** Collect the eluate in fractions and monitor the presence of **carpaine** in each fraction using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., toluene:ethyl acetate:glacial acetic acid at a 5:3.5:1.5 v/v/v ratio) and visualization with Dragendorff's reagent.^{[1][2]}
- **Concentration:** Combine the fractions containing pure **carpaine** and evaporate the solvent to obtain the purified compound.

Characterization and Quantification

The purity and identity of the isolated **carpaine** are confirmed using various analytical techniques.

3.3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is used for both the quantification and purity assessment of **carpaine**.

Parameter	Description
Column	Sunniest C18 (150 mm × 4.6 mm)[8]
Mobile Phase	Water (pH 8.5) : Acetonitrile (60:40, v/v)[8]
Flow Rate	1.0 mL/min[8]
Detection	UV at 304 nm[6]
Retention Time	Approximately 6.017 min[8]

3.3.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides structural confirmation and sensitive quantification.

Parameter	Description
Column	Hypersil Gold (50mm x 2.1mm x 1.9 μm)[9]
Mobile Phase A	0.1% formic acid in water[9]
Mobile Phase B	0.1% formic acid in acetonitrile[9]
Flow Rate	0.3 mL/min[9]
Ionization Mode	Positive Electrospray Ionization (ESI+)[9]
Precursor Ion (m/z)	479[9]
Product Ion (m/z)	240[9]
Spray Voltage	3 kV[9]
Capillary Temperature	300 °C[9]

3.3.3. Spectroscopic Analysis

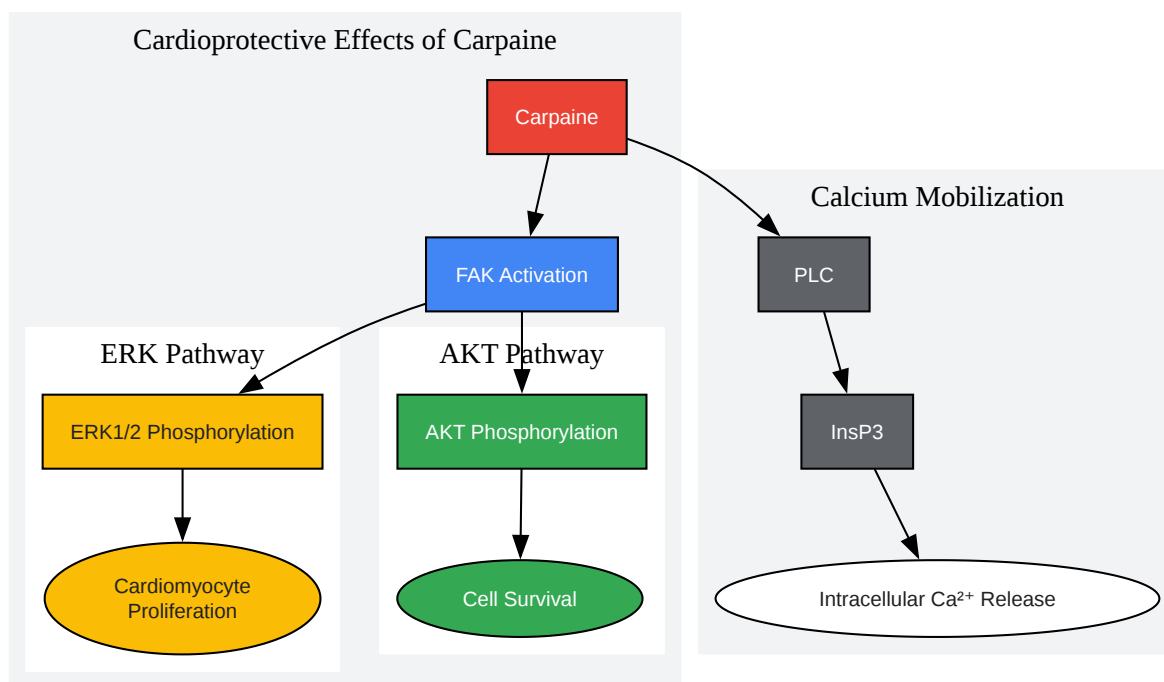
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to elucidate the detailed chemical structure of **carpaine**. Key ¹H-NMR signals include those at δ 4.718, 2.821, 2.543, 2.369, 2.271, 1.984, 1.177-1.631, and 1.002.[4] The ¹³C-NMR spectrum

shows characteristic peaks at δ 173.5, 70.4, 56.1, 53.6, 37.4, 34.6, 29.8, 29.2, 28.8, 28.7, 26.4, 25.5, 25.4, and 18.7.[4]

- Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy identifies the functional groups present in the **carpaine** molecule. Characteristic absorption bands are observed for N-H stretching (around 3385 cm^{-1}), C-H stretching (2956 , 2950 , 2918 , 2727 cm^{-1}), and C-O stretching (1020 cm^{-1}).[1]

Experimental and Biological Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the workflow for **carpaine** isolation and its known signaling pathways.



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